3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-ethoxybenzoyl chloride with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring in this compound is highly reactive towards nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has shown promise as an antimicrobial and anticancer agent. .
Medicine: Due to its biological activities, 3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is being investigated for potential therapeutic applications. .
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death . In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: This compound has shown significant anticancer activity and is structurally similar, with variations in the substituents on the thiadiazole ring.
2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: Another similar compound, differing by the presence of a hydroxyl group instead of an ethoxy group, which can influence its reactivity and biological activity
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-6-12-16-17-14(20-12)15-13(18)10-7-5-8-11(9-10)19-4-2/h5,7-9H,3-4,6H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBQOMWOAHYFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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